Chloroplatinic acid hydrate

Description

Overview of the Compound's Significance in Modern Chemical Science

Chloroplatinic acid hydrate (B1144303) holds considerable importance in modern chemical science due to its multifaceted applications. It is a cornerstone in catalysis, serving as a precursor for the synthesis of various platinum catalysts. chemicalbook.inchembk.comchemicalbook.comalfa-chemistry.comottokemi.com These catalysts are crucial in numerous industrial processes, including petroleum refining and automotive catalytic converters. britannica.com The compound is particularly renowned for its role in hydrosilylation reactions, a fundamental process in organosilicon chemistry for the production of silicones. scientificlabs.comsigmaaldrich.comwikipedia.orgchemeurope.com

Beyond catalysis, chloroplatinic acid hydrate is instrumental in the synthesis of platinum nanoparticles. informaticsjournals.co.indergipark.org.trmdpi.comrsc.org These nanoparticles possess unique size- and shape-dependent catalytic and electronic properties, making them valuable in fields such as nanotechnology and advanced materials science. dergipark.org.trmdpi.comrsc.org Furthermore, the compound is utilized in analytical chemistry for the quantitative determination of potassium. scientificlabs.comchemicalbook.insigmaaldrich.comsigmaaldrich.comwikipedia.orgreanin.comchemeurope.comottokemi.comscientificlabs.co.uktestbook.commpbiochina.comspectrumchemical.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | H₂PtCl₆·xH₂O | sigmaaldrich.comsigmaaldrich.comtestbook.comamericanelements.comsigmaaldrich.com |

| IUPAC Name | Dihydronium hexachloroplatinate(2–) | wikipedia.org |

| Appearance | Reddish brown or orange solid | chemicalbook.inchembk.comwikipedia.org |

| Molar Mass | 409.81 g/mol (anhydrous basis) | sigmaaldrich.comwikipedia.org |

| Melting Point | 60 °C (140 °F; 333 K) | scientificlabs.comchemicalbook.insigmaaldrich.comchembk.comwikipedia.orgchemicalbook.com |

| Density | 2.43 g/mL at 25 °C | scientificlabs.comchemicalbook.insigmaaldrich.comchembk.comwikipedia.orgchemicalbook.com |

| Solubility | Highly soluble in water, ethanol (B145695), ether, and acetone | chemicalbook.inchembk.comchemicalbook.com |

Historical Context and Evolution of its Academic Importance

The most common method for producing this compound involves dissolving platinum metal in aqua regia, a mixture of nitric and hydrochloric acids. scientificlabs.comchemicalbook.insigmaaldrich.comhimedialabs.comsigmaaldrich.comchemeurope.comchemicalbook.combritannica.com This process yields a solution from which reddish-brown crystals can be obtained. wikipedia.orgchemeurope.com

Historically, chloroplatinic acid gained prominence in the 19th century for its application in the quantitative analysis of potassium. wikipedia.orgchemeurope.com The potassium ions are selectively precipitated from a solution as potassium hexachloroplatinate. wikipedia.org This gravimetric method was a significant advancement in analytical chemistry at the time. chemeurope.com

A pivotal moment in the evolution of its academic importance came with the work of John Speier and his colleagues at Dow Corning. They discovered that chloroplatinic acid is an effective catalyst for hydrosilylation, the addition of silicon hydrides to olefins. wikipedia.orgchemeurope.com This discovery, often referred to as "Speier's catalyst," revolutionized the field of organosilicon chemistry and remains a widely used method. wikipedia.org While it is generally accepted that chloroplatinic acid is a precatalyst, the exact nature of the active catalytic species is still a subject of research, with possibilities including colloidal platinum or zero-valent platinum complexes being considered. wikipedia.org

Current Research Landscape and Emerging Trends

The global market for chloroplatinic acid was valued at approximately USD 3.4 billion in 2022 and is projected to reach USD 4.7 billion by 2032, with a compound annual growth rate (CAGR) of 3.2%. plasticsnewsdirectory.com Another report valued the market at USD 3.69 billion in 2024 and expects it to grow to USD 4.62 billion by 2031, at a CAGR of 3.3%. reanin.com This growth is largely driven by the increasing demand for platinum-based catalysts in various industries. reanin.complasticsnewsdirectory.com The Asia-Pacific region, particularly China, is a dominant market due to its strong industrial base. reanin.complasticsnewsdirectory.com

Current research continues to explore and expand the applications of this compound. A significant area of focus is in nanotechnology, specifically in the synthesis of platinum nanoparticles with controlled sizes and morphologies for enhanced catalytic activity. dergipark.org.trmdpi.comrsc.orgkashanu.ac.ir For instance, researchers have developed methods for synthesizing platinum nanoparticles using chloroplatinic acid as a precursor and various reducing and stabilizing agents. informaticsjournals.co.indergipark.org.tr These nanoparticles are being investigated for applications in fuel cells, environmental remediation, and advanced catalysis. dergipark.org.trrsc.org

Another emerging trend is the use of chloroplatinic acid in the development of novel materials. reanin.com This includes its role in creating nanocomposites, where platinum nanoparticles are supported on materials like mesoporous carbon, for applications such as hydrogen evolution reactions. mdpi.com The versatility of this compound ensures its continued relevance and importance in driving innovation across various scientific and industrial sectors. reanin.complasticsnewsdirectory.com

Interactive Data Table: Research Findings on Platinum Nanoparticle Synthesis

| Precursor | Reducing Agent | Stabilizing/Capping Agent | Resulting Nanoparticle Size | Source(s) |

| Chloroplatinic acid hexahydrate | Sodium borohydride (B1222165) | Chitosan (B1678972) | Not specified | informaticsjournals.co.in |

| Hexachloroplatinic acid | Hydrazine (B178648) | Not specified | 1-3 nm | dergipark.org.tr |

| This compound | Sodium citrate (B86180) | Sodium citrate | Not specified | mdpi.com |

| This compound | Not specified (biosynthesis) | Streptomyces fradiae | 2.44-29.57 nm | kashanu.ac.ir |

| Chloroplatinic acid | Sodium rhodizonate | Sodium rhodizonate | ~2.25 nm | rsc.org |

Structure

2D Structure

Properties

IUPAC Name |

hexachloroplatinum(2-);hydron;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOYUPLNYLSSR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

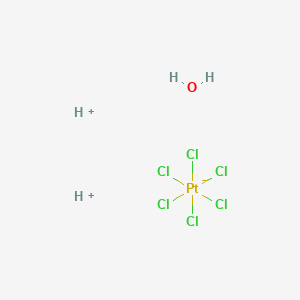

[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26023-84-7 | |

| Record name | Platinate(2-), hexachloro-, hydrogen, hydrate (1:2:?), (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Chloroplatinic Acid Hydrate

Synthetic Routes for Research-Grade Chloroplatinic Acid Hydrate (B1144303)

The production of high-purity chloroplatinic acid hydrate is paramount for its use in research and industrial applications where contaminants can adversely affect outcomes. The most common synthetic methods focus on achieving high purity and controlling potential contaminants.

Dissolution of Platinum in Aqua Regia and Refinements for Purity

The most established and widely used method for preparing this compound is the dissolution of platinum metal in aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 or 1:4 volume ratio. lookchem.comchemeurope.comwikipedia.org The reaction is represented by the following equation:

Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O wikipedia.org

The process involves heating the platinum metal with aqua regia to ensure complete dissolution. google.com Following dissolution, the resulting solution contains not only the desired chloroplatinic acid but also residual nitric acid and potentially nitrogen-containing platinum compounds, such as nitrosonium hexachloroplatinate ((NO)₂PtCl₆). chemeurope.comwikipedia.orgyoutube.com

To obtain research-grade purity, several refinement steps are crucial:

Removal of Nitric Acid: The excess nitric acid must be removed to prevent contamination of the final product. This is typically achieved by repeated evaporations of the solution with concentrated hydrochloric acid. youtube.comprepchem.com The hydrochloric acid reacts with the remaining nitric acid to form volatile byproducts like nitrosyl chloride and chlorine gas, which are driven off by heating. youtube.com This process is repeated until the evolution of brown nitrogen dioxide fumes ceases. google.comyoutube.com

Crystallization: After the removal of nitric acid, the solution is concentrated by evaporation to a syrupy consistency and then allowed to cool, leading to the crystallization of orange to brownish-red crystals of this compound (H₂PtCl₆·xH₂O). youtube.comprepchem.com To prevent decomposition, the solution should not be heated to dryness. youtube.com

Drying: Due to its highly hygroscopic nature, the crystallized product must be dried under controlled conditions, often in a desiccator, to obtain the solid hydrate. youtube.comsigmaaldrich.com

| Refinement Step | Purpose | Typical Procedure |

| Removal of Nitric Acid | To eliminate nitric acid and nitrogen-containing byproducts. | Repeated additions of concentrated HCl followed by evaporation. youtube.comprepchem.com |

| Crystallization | To isolate the solid this compound. | Concentration of the purified solution and subsequent cooling. youtube.com |

| Drying | To remove excess water and obtain the stable hydrate. | Use of a desiccator to prevent moisture absorption from the air. youtube.com |

Alternative Synthetic Pathways and Contamination Control Strategies

While the aqua regia method is prevalent, alternative synthetic routes have been explored, often to avoid the introduction of nitrogen-based impurities.

One such method involves the direct reaction of platinum metal with chlorine gas in an aqueous solution of hydrochloric acid. wikipedia.orgprepchem.com This approach eliminates the use of nitric acid altogether, thereby preventing the formation of nitrosonium hexachloroplatinate. The reaction can be represented as:

Pt + 3 Cl₂ + 2 HCl → H₂PtCl₆

Another alternative involves the use of hydrogen peroxide in hydrochloric acid to dissolve platinum, which also avoids nitrogenous contaminants. prepchem.com

Contamination control is a critical aspect of producing research-grade this compound. Key strategies include:

Starting Material Purity: Using high-purity platinum metal is the first step in ensuring a pure final product.

Reagent Quality: Utilizing high-purity acids and other reagents minimizes the introduction of metallic and non-metallic impurities.

Process Control: Careful control of reaction temperatures and evaporation steps is necessary to prevent the formation of insoluble platinum chlorides or other undesired byproducts. youtube.com

Post-Synthesis Purification: Techniques such as recrystallization can be employed to further enhance the purity of the final product.

A patent describes a method to remove nitrogen peroxide by heating the solution to 140-150 °C while continuously adding hydrochloric acid until no more yellow gas is observed. google.com Another patent suggests adding a compound that reacts with substances that dissolve platinum to avoid multiple evaporations with hydrochloric acid. google.com

This compound as a Precursor in Inorganic and Materials Synthesis

This compound is a versatile and indispensable precursor for the synthesis of a vast range of platinum-containing compounds and materials due to its good solubility in water and various organic solvents. chemicalbook.comchembk.com

Precursor for Diverse Platinum Compounds

This compound serves as the starting point for the synthesis of numerous other platinum compounds. A significant application is in the preparation of alkali metal salts of hexachloroplatinate. For instance, the addition of an ammonium (B1175870) salt, such as ammonium chloride, to a solution of chloroplatinic acid results in the precipitation of ammonium hexachloroplatinate ((NH₄)₂PtCl₆), a key intermediate in the purification of platinum. wikipedia.orgalfa-chemistry.com Similarly, it is used for the quantitative determination of potassium by precipitating it as potassium hexachloroplatinate (K₂PtCl₆). wikipedia.orgottokemi.comsigmaaldrich.com

Furthermore, thermal decomposition of this compound leads to the formation of platinum(IV) chloride (PtCl₄) at around 220°C and subsequently β-platinum(II) chloride (β-PtCl₂) at 350°C, before finally decomposing to elemental platinum at higher temperatures. chemicalbook.comlookchem.comsigmaaldrich.com This controlled decomposition provides a route to various platinum chlorides.

Role in the Fabrication of Platinum-Containing Materials

This compound is extensively used in the fabrication of a wide variety of platinum-containing materials, most notably catalysts and nanoparticles.

Catalyst Preparation: It is a common precursor for preparing supported platinum catalysts. merckmillipore.com For example, platinum-on-carbon (Pt/C) catalysts, which are crucial for applications like polymer electrolyte membrane fuel cells, are often synthesized by the reduction of chloroplatinic acid in the presence of a carbon support. researchgate.net The reduction can be achieved using various reducing agents, such as formic acid or sodium borohydride (B1222165). researchgate.netrsc.org It is also used to prepare platinum catalysts on other supports like titania (TiO₂) and ceria (CeO₂). samaterials.compubcompare.ai

Nanoparticle Synthesis: The synthesis of platinum nanoparticles (PtNPs) with controlled size and shape frequently employs this compound as the platinum source. guidechem.comsamaterials.com By carefully selecting reducing agents, stabilizing agents, and reaction conditions, researchers can produce PtNPs for various applications. For instance, ultrasmall platinum nanoparticles have been synthesized by heating a solution of chloroplatinic acid and sodium rhodizonate. rsc.org It is also used in the preparation of platinum nanospheres and in composing plating solutions for the electrodeposition of platinum nanoparticles. samaterials.com

The versatility of this compound as a precursor is summarized in the table below:

| Product Type | Example | Synthetic Role of this compound |

| Platinum Salts | Ammonium hexachloroplatinate ((NH₄)₂PtCl₆) | Reacts with ammonium salts to form a precipitate. wikipedia.orgalfa-chemistry.com |

| Platinum Oxides | Platinum(IV) oxide (PtO₂) | Can be a precursor for the synthesis of platinum oxides through various methods. |

| Supported Catalysts | Platinum on Carbon (Pt/C) | Reduced in the presence of a support material to deposit platinum particles. researchgate.net |

| Platinum Nanoparticles | Colloidal Platinum Nanoparticles | Reduced in solution with stabilizing agents to form nanoparticles of a desired size. rsc.orgsamaterials.com |

Catalytic Research Applications of Chloroplatinic Acid Hydrate

Homogeneous Catalysis

Chloroplatinic acid hydrate (B1144303) is a key player in homogeneous catalysis, primarily as a precatalyst that forms the active catalytic species in situ. wikipedia.org Its solutions, particularly in alcohols, are famous for their high catalytic activity in several organic reactions. wikipedia.orgmpbio.com

Hydrosilylation Reactions: Mechanism and Scope of Chloroplatinic Acid Hydrate Catalysis

The addition of silicon-hydrogen (Si-H) bonds across unsaturated carbon-carbon multiple bonds, known as hydrosilylation, is one of the most prominent applications of this compound in catalysis. wikipedia.orgresearchgate.net The discovery by John L. Speier that an isopropanol (B130326) solution of chloroplatinic acid, now famously known as "Speier's catalyst," efficiently catalyzes the anti-Markovnikov addition of hydrosilanes to olefins was a landmark in organosilicon chemistry. wikipedia.orgharvard.edu

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. acs.org This mechanism involves several key steps:

Catalyst Activation: Chloroplatinic acid (Pt(IV)) is first reduced to a catalytically active Pt(0) species. wikipedia.org This often results in an observable induction period at the start of the reaction.

Oxidative Addition: The hydrosilane (R₃SiH) adds to the Pt(0) center, forming a Pt(II) hydride complex. acs.org

Olefin Coordination: The alkene coordinates to the platinum-hydride complex.

Migratory Insertion: The alkene inserts into the platinum-hydrogen bond. This step determines the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

Reductive Elimination: The resulting alkylsilyl group is eliminated from the platinum center, regenerating the Pt(0) catalyst and forming the final product. acs.org

A modified Chalk-Harrod mechanism, which involves the insertion of the alkene into the Pt-Si bond, has also been proposed to account for certain observed products. acs.org The reaction is highly versatile, tolerating a wide range of functional groups on both the alkene and the silane, making it a cornerstone of the silicones industry for producing monomers and crosslinking polymers. researchgate.net

Table 1: Examples of Hydrosilylation Reactions Catalyzed by Chloroplatinic Acid This table is interactive. Click on the headers to sort the data.

| Alkene Substrate | Silane Reagent | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Dichloromethylsilane (DCMS) | H₂PtCl₆/i-PrOH | Reflux | 66.3 | researchgate.net |

| 1-Dodecene | Dichloromethylsilane (DCMS) | H₂PtCl₆/i-PrOH | Reflux | 79.0 | researchgate.net |

| Allyl chloride | Dichloromethylsilane (DCMS) | H₂PtCl₆/i-PrOH | Reflux | 52.6 | researchgate.net |

| Octamethylcyclotetrasiloxane | Glycidyl methacrylate | H₂PtCl₆ | 100 | 84.7 | nih.gov |

Hydroamination and Carbon-Carbon Bond Formation Methodologies

While hydrosilylation is its most famous application, catalysts derived from chloroplatinic acid are also explored in other transformations. In hydroamination, platinum complexes synthesized from chloroplatinic acid have shown activity. For example, Zeise's dimer ([PtCl₂(C₂H₄)]₂), which can be prepared from chloroplatinic acid, catalyzes the hydroamination of ethylene (B1197577) with ammonia (B1221849) to produce alkylamines. Density functional theory (DFT) studies on this system suggest an outer-sphere mechanism where the catalyst activates ammonia through oxidative addition.

The use of this compound as a direct precursor in other carbon-carbon bond-forming reactions is less common than for hydrosilylation. The catalysis often proceeds via more defined organometallic complexes that are themselves synthesized from chloroplatinic acid.

Mechanistic Investigations of Homogeneous Platinum Catalysis

Mechanistic studies confirm that chloroplatinic acid is typically a precatalyst. wikipedia.org A crucial step is its reduction from Pt(IV) to the catalytically active Pt(0) or Pt(II) states. The exact nature of the active species has been a subject of considerable research, with evidence pointing towards zero-valent platinum complexes or even platinum colloids/nanoparticles being the true catalysts in some instances. wikipedia.orgresearchgate.net

Heterogeneous Catalysis

This compound is the most widely used precursor for the preparation of supported platinum catalysts due to its water solubility and affordability. iaea.orgrsc.org These heterogeneous catalysts are vital in numerous industrial processes, including automotive exhaust treatment and fine chemical synthesis. iaea.org

Synthesis and Characterization of Supported Platinum Catalysts

The preparation of supported platinum catalysts from this compound typically involves impregnating a high-surface-area support material with an aqueous or alcoholic solution of the acid. iaea.org Following impregnation, the material is dried and then subjected to calcination and/or reduction steps to convert the platinum precursor into finely dispersed metallic platinum nanoparticles on the support surface.

Common synthesis methods include:

Wet Impregnation: The support is immersed in an excess volume of the chloroplatinic acid solution. This method was used to prepare Pt on ceria-promoted alumina (B75360) for automotive exhaust catalysis. iaea.org

Incipient Wetness Impregnation (Dry Impregnation): The volume of the precursor solution is equal to the pore volume of the support, ensuring all the precursor is absorbed.

Chemical Reduction: After deposition of the precursor on the support, a chemical reducing agent like sodium borohydride (B1222165) or hydrazine (B178648) is used to form platinum nanoparticles. iaea.orgnih.gov This method has been used to synthesize Pt nanoparticles on fused carbon spheres and other supports. nih.gov

A variety of materials are used as supports, each imparting different properties to the final catalyst. Examples include alumina (Al₂O₃), ceria (CeO₂), silica (B1680970) (SiO₂), activated carbon, and even sustainable materials like macroporous cellulose (B213188) fibers. iaea.orgrhhz.netwalisongo.ac.id The resulting catalysts are characterized by a suite of techniques to determine their physical and chemical properties, such as particle size, dispersion, and chemical state of the platinum. These methods include Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and various chemisorption techniques. iaea.orgnih.gov

Table 2: Synthesis and Characterization of Supported Catalysts from this compound This table is interactive. Click on the headers to sort the data.

| Support Material | Synthesis Method | Reducing Agent / Conditions | Pt Particle Size | Characterization Techniques | Reference |

|---|---|---|---|---|---|

| Ceria (CeO₂) | Wet Impregnation | H₂ at 600°C | - | SEM, XRF | iaea.org |

| Fused Carbon Spheres | Chemical Reduction | Sodium Borohydride | 2-3 nm | TEM, EDS, FTIR, XRD | nih.gov |

| Cellulose Fibers (KWP) | Solution Heating | Sodium Rhodizonate | ~2.25 nm | ICP-OES, TEM | rsc.org |

| Alumina (Al₂O₃) Nanorods | Impregnation-Precipitation | NaBH₄ | Single Atoms | TEM, EXAFS | walisongo.ac.id |

| Carbon Black | Carbonyl Complex Route | CO, Heat Treatment (700°C) | - | - | google.com |

Catalyst Design Principles and Support Interactions

The design of an effective supported catalyst goes beyond simply depositing platinum on a surface. The interaction between the platinum precursor and the support material during preparation is a critical factor that dictates the final properties of the catalyst, such as the size and distribution of metal particles. iaea.org

For supports like γ-alumina, the surface hydroxyl groups and Lewis acid sites interact with the [PtCl₆]²⁻ anions from the chloroplatinic acid. iaea.orgrsc.org The pH of the impregnating solution plays a crucial role; it affects both the charge of the support surface and the speciation of the platinum complex, thereby controlling the extent of adsorption and the final metal dispersion. rsc.org For instance, adding ceria to an alumina support can help stabilize the support's surface area and improve the dispersion of platinum. iaea.org

Recent research has also focused on creating single-atom catalysts (SACs), where isolated platinum atoms are anchored to the support. This maximizes the efficiency of the precious metal. For example, a highly active and stable single-atom platinum catalyst for hydrosilylation was prepared using alumina nanorods as a support. walisongo.ac.id The strong interaction between the platinum atoms and the support was crucial for preventing agglomeration and maintaining catalytic activity. walisongo.ac.id These findings highlight that controlling the metal-support interaction at the atomic level is a key principle in modern catalyst design.

Application in Industrial and Fine Chemical Synthesis Research

This compound is a versatile precursor for creating catalysts used in the synthesis of industrial and fine chemicals. mendelchemicals.comchemimpex.commyskinrecipes.com Research in this area leverages its ability to form highly active platinum catalysts for various organic transformations.

One of the most prominent applications is in hydrosilylation, the addition of silicon hydrides across double or triple bonds. scientificlabs.co.uksigmaaldrich.com As first detailed by John Speier, this compound catalyzes the reaction between hydrosilanes and olefins, a foundational process in the production of silicones. wikipedia.org While it is generally understood that chloroplatinic acid is a precatalyst that converts to the active catalytic species in situ, it remains a staple for this type of transformation. wikipedia.org

Furthermore, catalysts derived from this compound are extensively researched for hydrogenation and isomerization reactions. mendelchemicals.commendelchemicals.com These reactions are crucial in the pharmaceutical, petrochemical, and fine chemical industries for converting unsaturated compounds into saturated ones and for rearranging molecular structures to yield more valuable products. mendelchemicals.comchemimpex.com

Electrocatalysis

This compound is fundamental to the field of electrocatalysis, primarily as the source of platinum for creating highly active electrode materials.

This compound is the most common platinum precursor for fabricating catalysts for Polymer Electrolyte Membrane Fuel Cells (PEMFCs). x-platinum.comresearchgate.netmerckmillipore.com In this context, platinum nanoparticles are typically dispersed onto a high-surface-area carbon support (e.g., Vulcan XC-72) to create Pt/C catalysts. x-platinum.comresearchgate.net

Various synthesis methods are researched to optimize the size, dispersion, and activity of the platinum nanoparticles. The polyol method, using a reducing agent like ethylene glycol, is frequently employed to reduce this compound in the presence of a carbon support. researchgate.netresearchgate.net Other chemical reduction methods utilize agents such as formic acid or sodium borohydride. x-platinum.comresearchgate.netiieta.org For instance, a process has been developed where urea (B33335) is used to control the pH, leading to the formation of a chloroplatinic hydroxide (B78521) compound that is then reduced by ethylene glycol, yielding a Pt/C catalyst with uniform particle size even at high platinum loading. google.com Research also explores novel supports, such as molybdenum carbide (Mo₂C), where this compound is used to prepare a Pt-Mo salt precursor to create corrosion-resistant cathodes. energy.gov

The performance of these catalysts is critical for fuel cell efficiency. Studies show that catalysts prepared from chloroplatinic acid demonstrate high electrochemical surface area and activity for the oxygen reduction reaction at the cathode. researchgate.netresearchgate.net

Table 1: Selected Research on Pt/C Catalyst Synthesis from this compound for PEMFCs

| Precursor | Support | Reducing Agent | Synthesis Method | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| H₂PtCl₆·6H₂O | Vulcan XC-72R | Polyol Method | Chemical Reduction | Synthesis of Pt catalysts for performance and durability studies in PEMFCs. | researchgate.net |

| H₂PtCl₆·6H₂O | Vulcan XC-72 | Ethylene Glycol | Chemical Reduction | Graphene-supported Pt catalyst showed better PEMFC efficiency than conventional Pt/C. | researchgate.net |

| H₂PtCl₆·6H₂O | Vulcan Carbon | Ethylene Glycol | Polyol Process with Urea | Urea controls particle size, enabling high Pt loading (60 wt%) with uniform dispersion. | google.com |

This compound is instrumental in the fabrication of highly sensitive electrochemical sensors and biosensors. nsf.govsigmaaldrich.com A common technique involves the electrodeposition of platinum from a chloroplatinic acid solution onto an electrode surface to create nanostructured platinum black. nsf.govnih.gov This process significantly increases the electrode's active surface area, which enhances the sensor's sensitivity and signal-to-noise ratio. nsf.gov

For example, highly sensitive amperometric biosensors for detecting L-glutamate and GABA have been developed by electrodepositing platinum black from this compound onto platinum microelectrodes. nsf.govnih.gov In these sensors, an enzyme like Glutamate Oxidase (GOx) is immobilized on the platinum black surface. nsf.gov The enzyme catalyzes the oxidation of the target analyte, producing hydrogen peroxide (H₂O₂), which is then electrochemically detected at the platinum surface. nsf.gov Research has also demonstrated the development of sensors for chlorogenic acid using bimetallic Pt@Pd nanowires, where this compound serves as the platinum source. acs.org

Table 2: Examples of Electrochemical Sensors Developed Using this compound

| Sensor Type | Analyte | Electrode Modification | Key Feature | Reference(s) |

|---|---|---|---|---|

| Amperometric Biosensor | L-Glutamate | Electrodeposited Pt-black | Increased active surface area for high sensitivity. | nsf.gov |

| Amperometric Biosensor | GABA | Electrodeposited Pt-black | High surface area for enzyme immobilization and H₂O₂ detection. | nih.gov |

This compound is a go-to precursor for preparing catalysts used in fundamental research on electrocatalytic reaction mechanisms, such as the Hydrogen Evolution Reaction (HER), ethanol (B145695) oxidation, and the oxygen reduction reaction (ORR). researchgate.netfrontiersin.orgrsc.org By synthesizing catalysts with controlled composition and morphology, researchers can investigate structure-activity relationships and reaction pathways.

In HER research, chloroplatinic acid is used to create platinum and platinum-alloy nanoparticles. frontiersin.orgmdpi.com For instance, PtCo alloy nanoparticles have been synthesized by the co-reduction of chloroplatinic acid and cobalt chloride, followed by dealloying to create a surface-roughened, Pt-rich structure that exhibits excellent HER activity. frontiersin.org In another study, Pt nanoparticles were deposited on MoS₂ nanosheets, yielding a composite catalyst with performance similar to commercial Pt/C for HER in acidic media. mdpi.com

For fuel cell reactions, catalysts derived from chloroplatinic acid are used to study the electrooxidation of fuels like ethanol. rsc.org PtxRhy alloy catalysts were developed by reducing chloroplatinic acid and rhodium chloride to investigate how the addition of rhodium affects the C-C bond cleavage during ethanol oxidation. rsc.org Similarly, nanodendritic PtFe@Pt core-shell catalysts, synthesized from this compound and an iron precursor, have shown superior activity for the ORR compared to standard platinum catalysts. researchgate.net

Table 3: Research Findings on Electrocatalytic Mechanisms Using Catalysts from this compound

| Catalyst | Reaction Studied | Key Performance Metric | Finding | Reference(s) |

|---|---|---|---|---|

| SD-PtCo/CNT | Hydrogen Evolution Reaction (HER) | Overpotential: 13 mV @ 10 mA/cm² | Dealloyed PtCo nanoparticles show high HER activity in acidic solution. | frontiersin.org |

| Pt/MoS₂-90 | Hydrogen Evolution Reaction (HER) | Tafel Slope: 41 mV/dec | Pt nanoparticles on MoS₂ exhibit catalytic activity comparable to commercial Pt/C. | mdpi.com |

| Pt₅₀Rh₅₀/C | Ethanol Oxidation Reaction | Chromatography Analysis | Increased Rh content led to a higher amount of carbonate, indicating more complete oxidation. | rsc.org |

Photocatalysis

In photocatalysis, this compound is primarily used as a precursor to deposit platinum nanoparticles, which act as a highly efficient co-catalyst.

This compound is crucial in research focused on producing hydrogen gas (H₂) through photocatalytic water splitting. mdpi.comacs.org In a typical system, a semiconductor material, such as titanium dioxide (TiO₂), cadmium sulfide (B99878) (CdS), or carbon nitride (CN), absorbs light to generate electron-hole pairs. mdpi.commdpi.combiosynth.com However, the rapid recombination of these charge carriers limits the efficiency of hydrogen production.

A common method for depositing the platinum is via in-situ photodeposition, where this compound is added to a suspension of the photocatalyst in a sacrificial agent solution (e.g., methanol (B129727) or ethanol) and irradiated. mdpi.commdpi.com Research has shown that this approach is effective for various photocatalysts, including Na₂Ti₃O₇ whiskers and WO₃@TCN heterojunctions, leading to significant hydrogen production. mdpi.commdpi.com

Table 4: Examples of Photocatalytic Hydrogen Production Using Pt from this compound

| Photocatalyst | Sacrificial Agent | Pt Deposition Method | H₂ Production Rate | Reference(s) |

|---|---|---|---|---|

| Na₂Ti₃O₇ | Ethanol | Photodeposition | Not specified, but superior to titanates without co-catalysts. | mdpi.com |

| WO₃@TCN | Methanol | Photodeposition | Higher H₂ generation efficiency than the unmodified photocatalyst. | mdpi.com |

| CN (Carbon Nitride) | Methanol/H₂O₂ | Photodeposition | 85 μmol/h (in NaOH solution) | acs.org |

Investigation into Photocatalytic Carbon Dioxide Reduction

This compound serves as a critical precursor for developing platinum-based cocatalysts in the field of photocatalytic carbon dioxide (CO₂) reduction. The primary goal of this research is to convert CO₂, a major greenhouse gas, into valuable fuels and chemical feedstocks, such as methanol and carbon monoxide, using light energy. Platinum nanoparticles, derived from the reduction of chloroplatinic acid, are deposited onto semiconductor photocatalysts like titanium dioxide (TiO₂) to enhance their efficiency and selectivity.

The role of the platinum cocatalyst is multifaceted. It acts as an electron sink, trapping the photogenerated electrons from the semiconductor's conduction band. This process effectively separates the electron-hole pairs, prolonging their lifetime and making the electrons more available for the multi-electron reduction of CO₂. The high work function of platinum facilitates this electron transfer, and its excellent conductivity ensures the electrons are readily available at the catalytic sites where CO₂ molecules are adsorbed and converted.

Research has demonstrated the efficacy of these platinum-modified photocatalysts. For instance, TiO₂ catalysts loaded with platinum nanoparticles via a wet impregnation method using chloroplatinic acid have been investigated for the gas-phase reduction of CO₂. researchgate.net In these studies, a continuous flow photoreactor was used, and the primary product detected was methanol. researchgate.net The results indicated that platinum was one of the most active cocatalysts for this conversion. researchgate.net However, it was also observed that the photocatalytic activity could decrease over time, potentially due to the covering of the catalyst surface by reaction products. researchgate.net Other studies have also explored the use of Pt-loaded catalysts in the presence of sacrificial electron donors like ethanol or zinc metal to facilitate the conversion of CO₂ to methanol or formaldehyde. researchgate.net

The table below summarizes findings from a study on the gas-phase photocatalytic reduction of CO₂ using TiO₂ catalysts modified with platinum derived from chloroplatinic acid.

| Catalyst System | Precursor for Cocatalyst | Reaction Type | Primary Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Pt/TiO₂ | Chloroplatinic acid | Gas-phase CO₂ reduction | Methanol (CH₃OH) | Pt and Ni were the most active cocatalysts in terms of methanol formation rate. Activity decreased with increasing metal loading and reaction time. | researchgate.net |

| TiO₂/Zn/Pt | Not specified, but typical for Pt deposition | Aqueous CO₂ reduction | Methanol, Formaldehyde | Used sacrificial electron donors (zinc metal and/or ethanol) to drive the reaction. | researchgate.net |

Photocatalytic Degradation of Organic Pollutants

This compound is extensively used as a precursor to synthesize highly efficient photocatalysts for the degradation of persistent organic pollutants (POPs) in water and air. The deposition of platinum nanoparticles onto semiconductor materials like titanium dioxide (TiO₂), zinc oxide (ZnO), or bismuth tetraoxide (Bi₂O₄) significantly enhances their photocatalytic activity. tandfonline.compatsnap.comgdut.edu.cn This enhancement is primarily attributed to the role of platinum as a cocatalyst that improves charge separation and provides active sites for degradation reactions.

Numerous studies have demonstrated the successful application of platinum-modified photocatalysts, synthesized from chloroplatinic acid, for the degradation of a wide range of organic pollutants.

Dyes : Pt/TiO₂ catalysts have been used for the degradation of dyes like methylene (B1212753) blue. sigmaaldrich.com Similarly, Pt/GaP nanoparticles, prepared by reducing chloroplatinic acid, have shown efficacy in decomposing crystal violet under visible light. jim.org.cn

Volatile Organic Compounds (VOCs) : Platinized TiO₂ has been employed in the photocatalytic oxidation of airborne VOCs such as toluene (B28343) and ethanol. tandfonline.com

Phenolic Compounds : Ag@Cu₂O–Pt nanoparticles, synthesized using chloroplatinic acid, have been used to catalytically reduce pollutants like trinitrophenol. mdpi.com

Perfluorinated Compounds : The reductive defluorination of persistent pollutants like perfluorooctanoic acid (PFOA) has been achieved using Pt–Bi₂O₄ photocatalysts under visible light, highlighting a novel approach for treating these recalcitrant substances. gdut.edu.cn

The table below presents a summary of research findings on the photocatalytic degradation of various organic pollutants using catalysts prepared with this compound as the platinum source.

| Catalyst System | Pollutant Degraded | Key Research Finding | Reference |

|---|---|---|---|

| Pt/TiO₂ | Methylene Blue | Hexachloroplatinic(IV) acid hexahydrate was used as a platinum precursor to synthesize the Pt/TiO₂ catalyst. | sigmaaldrich.com |

| Ag@Cu₂O–Pt | Methyl Orange (MO), Trinitrophenol (TNP) | The Pt-decorated nanoparticles showed excellent catalytic activity in the reduction and degradation of the pollutants. | mdpi.com |

| Pt/TiO₂ | Toluene, Ethanol | Platinization was achieved by photoreducing hydrogen hexachloroplatinate (IV) hydrate onto the TiO₂ surface. | tandfonline.com |

| Pt/GaP | Crystal Violet | Pt/GaP nanoparticles were prepared by the reduction of chloroplatinic acid with hydrazine hydrate. | jim.org.cn |

| Pt–Bi₂O₄ | Perfluorooctanoic acid (PFOA) | The system, using Pt-Bi₂O₄ and KI as an electron donor, achieved reductive defluorination of PFOA under visible light. | gdut.edu.cn |

| Pt doped ZnO-SnO₂ | General organic pollutants | A chloroplatinic acid solution was used to prepare the platinum-doped composite material for enhanced photocatalytic activity. | patsnap.com |

Nanomaterials Science: Synthesis and Application of Platinum Nanoparticles from Chloroplatinic Acid Hydrate

Controlled Synthesis of Platinum Nanoparticles

The synthesis of platinum nanoparticles from chloroplatinic acid hydrate (B1144303) can be meticulously controlled to produce particles with desired characteristics. This control is primarily achieved through the selection of appropriate synthesis methods and the careful manipulation of reaction conditions.

Chemical Reduction Methods: Optimizing Reducing Agents and Conditions

Chemical reduction is a widely employed method for synthesizing platinum nanoparticles from chloroplatinic acid hydrate. nih.gov This process involves the reduction of platinum ions (Pt⁴⁺) to neutral platinum atoms (Pt⁰), which then aggregate to form nanoparticles. wikipedia.org The choice of reducing agent and the reaction conditions are critical in determining the final properties of the nanoparticles. nih.gov

A variety of reducing agents can be used, including sodium borohydride (B1222165), citric acid, ascorbic acid, and hydrazine (B178648). google.comnih.govgoogle.com The strength of the reducing agent influences the rate of reduction and, consequently, the size of the resulting nanoparticles. For instance, strong reducing agents like sodium borohydride lead to a rapid reduction and the formation of smaller nanoparticles. nih.gov In contrast, weaker reducing agents result in a slower reduction process, which can lead to larger or more aggregated particles.

The optimization of reaction conditions such as the concentration of the precursor and the reducing agent, as well as the presence of stabilizing agents, is crucial for controlling the size and preventing the aggregation of nanoparticles. scientific.net Stabilizers, such as polyvinylpyrrolidone (B124986) (PVP), adsorb to the surface of the nanoparticles, providing a protective layer that prevents them from clumping together. scientific.netsemanticscholar.org

Table 1: Common Reducing Agents in Platinum Nanoparticle Synthesis

| Reducing Agent | Typical Resulting Particle Size | Reference |

|---|---|---|

| Sodium Borohydride | 2-3 nm | nih.gov |

| Citric Acid | Varies with conditions | google.com |

| Ascorbic Acid | Varies with conditions | google.com |

| Hydrazine | ~300 nm (can be influenced by pH and temperature) | dergipark.org.tr |

Green Synthesis Approaches for Environmentally Benign Nanoparticle Production

In recent years, there has been a growing emphasis on developing environmentally friendly methods for nanoparticle synthesis. Green synthesis approaches utilize natural resources, such as plant extracts, to reduce and stabilize platinum nanoparticles from this compound. thescipub.comiosrjournals.org This method offers a sustainable alternative to conventional chemical methods, which often involve the use of hazardous chemicals. iosrjournals.org

Plant extracts from various species, including Lantana camara, Ocimum sanctum (Tulsi), and Diospyros kaki, have been successfully used to synthesize platinum nanoparticles. wikipedia.orgthescipub.comiosrjournals.org These extracts contain a rich mixture of biomolecules, such as polyphenols, flavonoids, and ascorbic acid, which act as both reducing and capping agents. nih.govthescipub.comnih.gov The collective action of these biomolecules facilitates the reduction of platinum ions and the stabilization of the newly formed nanoparticles. thescipub.com

The synthesis process typically involves mixing an aqueous solution of chloroplatinic acid with the plant extract and heating the mixture. thescipub.comiosrjournals.org The reaction time and temperature can be optimized to control the size and shape of the nanoparticles. For example, using a Lantana camara leaf extract combined with ascorbic acid significantly reduced the heating time required for nanoparticle formation. thescipub.com

Influence of Reaction Parameters (Temperature, pH, and Solvent Systems) on Nanoparticle Properties

The properties of platinum nanoparticles, such as their size, shape, and catalytic activity, are highly sensitive to the reaction parameters during their synthesis from this compound.

Temperature: The reaction temperature plays a significant role in both the nucleation and growth of platinum nanoparticles. dergipark.org.tr Generally, higher temperatures accelerate the reduction rate of platinum ions, which can lead to the formation of smaller nanoparticles. dergipark.org.trresearchgate.net For instance, in the synthesis of platinum nanoparticles using hydrazine as a reducing agent, increasing the temperature led to a decrease in the average particle size. dergipark.org.tr However, excessively high temperatures can also lead to the aggregation of nanoparticles. thescipub.com

pH: The pH of the reaction medium is another critical factor that influences the size and morphology of the synthesized nanoparticles. dergipark.org.tr The pH affects the reduction potential of the platinum precursor and the stability of the nanoparticles. In some systems, an acidic pH is favored for the synthesis of platinum nanoparticles. thescipub.com Studies have shown that by adjusting the pH, one can control the particle size, with higher pH values sometimes leading to smaller particles due to an accelerated reaction rate that hinders particle growth. dergipark.org.trresearchgate.net

Solvent Systems: The choice of solvent can significantly impact the size and distribution of platinum nanoparticles. researchgate.net Different solvents can alter the reduction kinetics and the effectiveness of stabilizing agents. For example, the synthesis of platinum nanoparticles in a mixed water-ethylene (B12542467) glycol solvent has been shown to modify the size and morphology of the resulting particles. researchgate.net The viscosity of the solvent and the solubility of the precursor and stabilizing agents within it are key factors that determine the final nanoparticle characteristics. researchgate.net

Table 2: Effect of Reaction Parameters on Platinum Nanoparticle Properties

| Parameter | Effect on Nanoparticle Properties | Reference |

|---|---|---|

| Temperature | Higher temperatures generally lead to smaller particles but can cause aggregation if too high. | dergipark.org.trthescipub.com |

| pH | Can influence particle size; higher pH can lead to smaller particles in some systems. | dergipark.org.trresearchgate.net |

| Solvent | Affects reduction kinetics and stabilizer efficiency, thereby influencing size and distribution. | researchgate.net |

Mechanisms of Nanoparticle Nucleation and Growth

Understanding the fundamental mechanisms of nanoparticle formation is crucial for the rational design and synthesis of platinum nanoparticles with tailored properties. The process begins with the reduction of the platinum precursor and culminates in the formation of stable nanoparticles.

Pre-nucleation Processes and Platinum Cluster Formation

The formation of platinum nanoparticles from chloroplatinic acid is a multi-step process that begins with pre-nucleation events. researchgate.net60.245.194 The precursor, chloroplatinic acid (H₂PtCl₆), undergoes a reduction process where Pt(IV) is reduced to lower oxidation states. researchgate.net60.245.194 This reduction can occur in a stepwise manner, forming intermediate Pt(II) species before the final reduction to Pt(0). researchgate.netresearchgate.net

Investigations have revealed that before the formation of a stable nucleus, small clusters of platinum atoms or ions begin to form. researchgate.netacs.org These pre-nucleation clusters are dynamic and can be composed of both divalent and zero-valent platinum species. researchgate.net The formation of a Pt-Pt bond between two divalent Pt(II)-containing clusters has been identified as a key step in the initial nucleation process. researchgate.net This suggests that the nucleation of platinum particles can begin even before a high concentration of zero-valent platinum atoms is reached, challenging the classical nucleation theory. acs.orgcapes.gov.br

Kinetic and Thermodynamic Factors Governing Nanoparticle Morphology and Size

The final size and shape of platinum nanoparticles are determined by a delicate interplay between kinetic and thermodynamic factors during their growth. researchgate.netaps.org After the initial nucleation, the nanoparticles grow through the addition of more platinum atoms to their surface.

Kinetics play a crucial role in controlling the morphology of the nanoparticles. The rate of reduction of the platinum precursor and the rate of atomic addition to different crystal facets can be manipulated to favor the growth of specific shapes. researchgate.net For example, by slowing down the reduction rate, the growth of certain crystal planes can be enhanced, leading to the formation of anisotropic nanostructures like cubes and octahedrons. researchgate.net The use of capping agents also introduces kinetic control by selectively binding to certain crystal facets, thereby inhibiting their growth and promoting the growth of others.

Tailoring Platinum Nanoparticle Characteristics

The synthesis of platinum nanoparticles from chloroplatinic acid typically involves the reduction of platinum ions in a solution. wikipedia.org Key to this process is the ability to control the size, shape, and surface properties of the resulting nanoparticles, which in turn dictates their functionality.

Role of Capping Agents and Stabilizers in Size and Shape Control

Capping agents and stabilizers are molecules that adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. wikipedia.org The choice of these agents is critical in determining the final size and shape of the PtNPs.

Commonly used capping agents include polymers like polyvinylpyrrolidone (PVP) and chitosan (B1678972), as well as small molecules like sodium citrate (B86180). mdpi.commdpi.cominformaticsjournals.co.in For instance, in a synthesis using ethylene (B1197577) glycol as both a solvent and reducing agent, the timed addition of PVP can regulate the size and shape of the PtNPs. mdpi.com The ratio of the reducing agent to the capping agent is a key parameter in controlling nanoparticle size. mdpi.com In one study, chitosan was used as a stabilizing agent in the synthesis of PtNPs from chloroplatinic acid hexahydrate, resulting in nanoparticles with an average crystallite size of about 19 ± 2 nm. informaticsjournals.co.in Another study demonstrated the use of sodium citrate as a capping agent in the reduction of chloroplatinic acid with sodium borohydride, producing PtNPs with an average size of 2–3 nm. mdpi.comnih.gov

The shape of platinum nanoparticles can also be controlled. For example, the use of a long-chain amine, hexadecylamine (B48584) (HDA), as a stabilizer has been shown to produce various shapes, including dendrites and crystalline nanowires, depending on the reaction conditions. researchgate.net The interaction of the stabilizer with the nanoparticle surface can be influenced by factors such as the reactive gas used during synthesis. researchgate.net

Table 1: Examples of Capping Agents and Their Effect on Platinum Nanoparticle Synthesis

| Capping Agent/Stabilizer | Precursor | Reducing Agent | Resulting Nanoparticle Characteristics |

|---|---|---|---|

| Polyvinylpyrrolidone (PVP) mdpi.com | Platinum tetrachloride | Ethylene glycol | Controlled size and shape |

| Chitosan informaticsjournals.co.in | Chloroplatinic acid hexahydrate | Sodium borohydride | Average crystallite size of ~19 nm |

| Sodium Citrate mdpi.comnih.gov | Chloroplatinic acid | Sodium borohydride | Average size of 2-3 nm |

Surface Modification Strategies for Enhanced Performance

Surface modification is a technique used to alter the surface properties of materials to achieve desired characteristics, such as improved catalytic activity, selectivity, or durability. numberanalytics.com For platinum nanoparticles, surface modification can significantly enhance their performance in various applications.

One strategy involves coating the PtNPs with other materials. For instance, modifying the surface of PtNPs with octylamine (B49996) (OA) and an alkylamine with a pyrene (B120774) group (PA) has been shown to improve their electrocatalytic activity for the oxygen reduction reaction (ORR). acs.org Increasing the ratio of PA led to higher area-specific and mass-specific activities. acs.org Another approach is to use metal atoms or clusters to modify the surface. For example, modifying the surface of platinum-based nanoparticles with iridium atoms/clusters can enhance their electrochemical stability by occupying defect sites that are prone to oxidation and dissolution. google.com

Surface modification can also involve doping with other metals. Bimetallic platinum-cobalt (B8599474) (Pt-Co) nanoparticles have shown superior catalytic performance for the ORR. researchgate.net Further doping these ordered PtCo nanoparticles with small amounts of gold (Au) or chromium (Cr) has been demonstrated to enhance their mass activity and stability. researchgate.net

Advanced Applications of Platinum Nanoparticles in Research

The unique properties of platinum nanoparticles make them highly valuable in various fields of research, leading to advancements in catalysis, sensor technology, and energy devices.

Enhancement in Catalytic Efficiency

Platinum nanoparticles are renowned for their high catalytic activity, which is a result of their large surface-area-to-volume ratio. mdpi.comrsc.org This increased surface area provides more active sites for chemical reactions, significantly boosting their efficiency. mdpi.com

In a study on the hydrolysis of sodium borohydride for hydrogen generation, a composite material of platinum nanoparticles supported on fused carbon spheres demonstrated excellent catalytic performance. mdpi.comnih.gov The catalyst was most effective under acidic conditions (pH 6), producing hydrogen at a rate of 0.0438 mL/mgcat·min. mdpi.comnih.gov Another example is the use of PtNPs supported on macroporous cellulose (B213188) fibers for the reduction of organic pollutants. rsc.org These supported nanoparticles showed excellent catalytic activity and stability over multiple cycles. rsc.org

Integration into Advanced Sensor Technologies

Platinum nanoparticles are increasingly being integrated into advanced sensor technologies due to their excellent electrical conductivity, chemical stability, and catalytic properties. frontiersin.org They can be used to detect a wide range of substances, from biomolecules to hydrogen gas.

For example, PtNPs have been used in the fabrication of DNA biosensors by electrodepositing them onto the surface of a glassy carbon electrode. frontiersin.org In another application, palladium nanowires decorated with platinum nanoparticles have been shown to enhance the detection of hydrogen at room temperature. azosensors.com Furthermore, platinum nanoparticle ink has been developed for fabricating microheaters in high-temperature gas sensors. researchgate.net

Contribution to Next-Generation Energy Devices

Platinum nanoparticles play a crucial role in the development of next-generation energy devices, particularly fuel cells and systems for renewable energy storage. mdpi.com

In fuel cells, PtNPs are used as catalysts on the electrodes to facilitate the electrochemical reactions that generate electricity. azonano.com Using nanoparticles instead of solid platinum increases the catalytic surface area, which improves efficiency and reduces the amount of expensive platinum required. azonano.com Research has focused on further enhancing the performance and durability of these catalysts through strategies like alloying platinum with other metals, such as nickel, and supporting the nanoparticles on materials like carbon nanotubes. azonano.com

Platinum nanoparticles are also vital for electrochemical water splitting, a process that produces hydrogen and oxygen from water and is key to renewable energy storage. mdpi.com They are particularly effective in catalyzing the oxygen evolution reaction (OER), which is a critical part of this process. mdpi.com

Analytical Research Methodologies Involving Chloroplatinic Acid Hydrate

Historical Analytical Applications

The use of chloroplatinic acid in quantitative analysis was a cornerstone of inorganic analytical chemistry for many decades, primarily for the determination of specific alkali metals and ammonium (B1175870) ions.

Gravimetric Determination of Potassium: Methodological EvolutionChloroplatinic acid was widely popularized for the quantitative analysis of potassium.nih.govThe method is based on the selective precipitation of potassium from a solution as potassium hexachloroplatinate (K₂PtCl₆), a sparingly soluble salt.nih.govox.ac.ukThe procedure typically involved treating the sample solution with an excess of chloroplatinic acid in 85% (v/v) alcohol solutions.ox.ac.ukThe alcohol decreases the solubility of the potassium hexachloroplatinate, ensuring a more complete precipitation. The resulting bright yellow precipitate would then be filtered, dried, and weighed. From the mass of the precipitate, the quantity of potassium in the original sample could be calculated with high accuracy. This method was sensitive enough to detect potassium in solutions with concentrations as low as 0.02% to 0.2% (m/v).ox.ac.uk

This technique was considered advantageous compared to its predecessor, the sodium cobaltinitrite method, as it required only a single, clean precipitation reaction. ox.ac.uk However, the high market value of the platinum reagent was a significant drawback, prompting a continuous search for more economical alternatives. researchgate.net One such alternative explored was the use of perchloric acid to precipitate potassium as potassium perchlorate. researchgate.net

Ultimately, classical gravimetric analysis using chloroplatinic acid has been largely supplanted by modern instrumental methods. ox.ac.uk Techniques such as flame photometry, ion-selective electrodes, inductively coupled plasma-atomic emission spectroscopy (ICP-AES), and inductively coupled plasma-mass spectrometry (ICP-MS) now offer faster analysis, higher throughput, and comparable or superior sensitivity without the need for expensive reagents and time-consuming precipitation procedures. ox.ac.uk

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cobaltinitrite Method | Precipitation of potassium as potassium sodium cobaltinitrite | Inexpensive reagent | Complex precipitation, potential for interferences |

| Chloroplatinic Acid Method | Gravimetric analysis after precipitation of potassium hexachloroplatinate (K₂PtCl₆) | High accuracy and selectivity; single precipitation reaction ox.ac.uk | Very high cost of chloroplatinic acid; time-consuming researchgate.net |

| Flame Photometry / AAS | Measurement of light emission or absorption by potassium atoms in a flame | Rapid analysis, good sensitivity | Susceptible to ionization and chemical interferences |

| ICP-AES / ICP-MS | Measurement of atomic emission or mass-to-charge ratio of potassium ions in a plasma source | High sensitivity, multi-element capability, fewer interferences ox.ac.uk | High initial instrument cost |

Modern Analytical Techniques Utilizing Chloroplatinic Acid Hydrate (B1144303)

Despite the decline of its use in routine potassium analysis, chloroplatinic acid continues to be employed in modern analytical workflows where high precision and selective separation are required.

Characterization Techniques for Chloroplatinic Acid Hydrate and its Derivatives

Standard spectroscopic methods are employed to characterize chloroplatinic acid and its resulting compounds, confirming their identity, purity, and structure.

Spectroscopic Methods (UV-Visible, Fourier Transform Infrared Spectroscopy)Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for characterizing and quantifying the hexachloroplatinate(IV) ion, [PtCl₆]²⁻, the active component of chloroplatinic acid in solution. Aqueous solutions of chloroplatinic acid exhibit a characteristic and strong absorption maximum in the UV region, typically around 260-262 nm.nih.govresearchgate.netThe intensity of this absorption is directly proportional to the concentration of the [PtCl₆]²⁻ ion, a relationship governed by the Beer-Lambert law. This property is exploited for the spectrophotometric determination of platinum concentration.nih.govharvard.edu

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the molecule. For the octahedral [PtCl₆]²⁻ anion, the key vibrations involve the stretching and bending of the platinum-chlorine (Pt-Cl) bonds. The primary Pt-Cl stretching vibration is a strong absorption that occurs in the far-infrared region of the spectrum, typically around 340 cm⁻¹. This absorption is characteristic of the hexachloroplatinate structure and can be used to confirm the presence of the anion in various salts and derivatives. laddresearch.com

| Technique | Region | Absorption Maximum / Wavenumber | Assignment |

|---|---|---|---|

| UV-Visible Spectroscopy | Ultraviolet | ~262 nm nih.gov | Ligand-to-metal charge transfer (LMCT) |

| FTIR Spectroscopy | Far-Infrared | ~340 cm⁻¹ | Pt-Cl stretching vibration laddresearch.com |

Diffraction and Imaging Techniques (X-ray Diffraction, Scanning Electron Microscopy, Transmission Electron Microscopy)

Diffraction and imaging techniques are fundamental in the analysis of materials derived from this compound, particularly in the realm of nanoparticle synthesis. These methods provide critical information about the crystalline structure, morphology, size, and dispersion of the resulting platinum-based materials.

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. When chloroplatinic acid is reduced to form platinum nanoparticles, XRD is employed to confirm the formation of the metallic platinum phase and to characterize its crystal structure. The diffraction pattern of platinum nanoparticles typically shows peaks corresponding to the face-centered cubic (fcc) lattice structure of platinum. For instance, in a study on graphene-supported platinum catalysts prepared by pyrolyzing chloroplatinic acid, XRD analysis confirmed the formation of platinum with diffraction peaks at 39.8°, 46.3°, 67.7°, and 81.3°, corresponding to the (111), (200), (220), and (311) crystal planes of fcc platinum, respectively. dal.ca The broadening of the XRD peaks can also be used to estimate the average crystallite size of the nanoparticles using the Scherrer equation. vicas.org

Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface morphology of materials. In the context of chloroplatinic acid-derived materials, SEM is used to visualize the shape, size distribution, and aggregation of platinum nanoparticles. For example, in the green synthesis of platinum nanoparticles using Centella asiatica L. leaf extract and chloroplatinic acid, SEM images revealed aggregates of the reduced platinum nanoparticles. vicas.org SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can also confirm the elemental composition of the synthesized materials.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, allowing for the direct visualization of individual nanoparticles and their crystal lattices. TEM is crucial for accurately determining the size, shape, and dispersion of platinum nanoparticles synthesized from chloroplatinic acid. Studies have shown that the morphology of platinum nanoparticles can be controlled through various synthesis methods. For instance, TEM has been used to characterize platinum nanoparticles with an average size of around 2.12 nm, which were uniformly loaded on graphene without significant agglomeration. dal.ca High-resolution TEM (HRTEM) can even resolve the atomic planes of the nanoparticles, providing further confirmation of their crystalline nature. researchgate.net

Interactive Data Table: Diffraction and Imaging Techniques for Platinum Nanoparticles

| Technique | Information Obtained | Typical Findings for Platinum Nanoparticles from Chloroplatinic Acid | Reference |

|---|---|---|---|

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, average crystallite size. | Confirms face-centered cubic (fcc) structure of platinum; peak broadening indicates nanoscale crystallites. | dal.cavicas.org |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, size distribution, and aggregation. | Reveals spherical or other morphologies, often showing some degree of aggregation depending on synthesis method. | vicas.orgresearchgate.net |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of individual nanoparticles, precise size and shape determination, dispersion analysis. | Provides detailed visualization of nanoparticles, confirming sizes often in the range of 1-20 nm and their distribution on support materials. | researchgate.netresearchgate.netunsrat.ac.id |

Thermal Analysis (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is instrumental in determining its thermal stability and decomposition pathway.

The TGA curve of this compound typically exhibits a multi-step decomposition process. The initial mass loss is attributed to the dehydration of the compound, where the water of hydration is released. This is followed by subsequent decomposition steps at higher temperatures, leading to the formation of intermediate platinum compounds and ultimately, elemental platinum.

A reported thermogravimetric analysis of this compound shows the following decomposition stages:

Loss of water: The initial weight loss corresponds to the removal of water molecules from the hydrate structure.

Formation of platinum tetrachloride (PtCl₄): At approximately 220 °C, a further mass loss is observed, which is consistent with the decomposition to platinum tetrachloride. researchgate.netsigmaaldrich.comoeko.info

Formation of β-platinum(II) chloride (β-PtCl₂): As the temperature increases to around 350 °C, another decomposition step occurs, leading to the formation of β-PtCl₂. researchgate.netsigmaaldrich.comoeko.info

Decomposition to elemental platinum (Pt): Finally, at about 500 °C, the compound fully decomposes to metallic platinum. researchgate.netsigmaaldrich.comoeko.info

This detailed understanding of the thermal decomposition of this compound is crucial for its application in the synthesis of platinum-based catalysts and other materials, where controlled thermal treatment is often a key step in the preparation process.

Interactive Data Table: TGA Decomposition Stages of this compound

| Temperature Range (°C) | Process | Resulting Product | Reference |

|---|---|---|---|

| Ambient - ~220 | Dehydration | Anhydrous Chloroplatinic Acid | researchgate.netsigmaaldrich.comoeko.info |

| ~220 | Decomposition | Platinum tetrachloride (PtCl₄) | researchgate.netsigmaaldrich.comoeko.info |

| ~350 | Decomposition | β-Platinum(II) chloride (β-PtCl₂) | researchgate.netsigmaaldrich.comoeko.info |

| ~500 | Decomposition | Elemental Platinum (Pt) | researchgate.netsigmaaldrich.comoeko.info |

Electrochemical Characterization (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are vital for characterizing the properties and performance of platinum-based materials derived from chloroplatinic acid, especially in applications such as catalysis and electrochemistry.

Cyclic Voltammetry (CV) is a versatile electrochemical method used to study the redox behavior of species and to characterize the surface of electrodes. In the context of chloroplatinic acid, CV is employed for several purposes, including the electrodeposition of platinum nanoparticles onto conductive substrates and the evaluation of the catalytic activity of the resulting platinum-modified electrodes. A typical cyclic voltammogram for a platinum electrode in an acidic solution displays characteristic peaks in the hydrogen adsorption/desorption region, the double-layer region, and the platinum oxidation/reduction region. lcms.cz The electrochemically active surface area (ECSA) of a platinum catalyst, a crucial parameter for its performance, can be estimated from the charge associated with the hydrogen adsorption or desorption peaks in the CV.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the electrochemical properties of materials and interfaces. By applying a small amplitude AC voltage or current signal over a range of frequencies, EIS can provide detailed information about processes such as charge transfer, diffusion, and double-layer capacitance. For platinum electrodes and catalysts prepared from chloroplatinic acid, EIS is used to study their corrosion resistance, interfacial properties, and catalytic kinetics. xmu.edu.cn The double-layer capacitance, which is related to the active surface area of the electrode, can also be determined from EIS data. researchgate.net

Interactive Data Table: Electrochemical Characterization Techniques

| Technique | Application in Chloroplatinic Acid Research | Key Information Obtained | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Electrodeposition of platinum; characterization of platinum catalysts. | Redox behavior, electrochemically active surface area (ECSA), catalytic activity. | lcms.czresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Characterization of platinum electrodes and catalysts. | Charge transfer resistance, double-layer capacitance, corrosion behavior, reaction kinetics. | xmu.edu.cnresearchgate.net |

Chromatographic and Mass Spectrometric Analysis (Liquid Chromatography-Mass Spectrometry)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful analytical technique is particularly useful for identifying and quantifying compounds in complex mixtures.

In research involving chloroplatinic acid, LC-MS has been utilized to gain insights into the initial stages of platinum nanoparticle synthesis. A study investigating the nucleation process of platinum nanoparticles from the chemical reduction of chloroplatinic acid employed LC-MS to analyze the pre-nucleation stage. The findings revealed a two-step reduction process where the precursor, H₂PtCl₆, is first reduced to form divalent platinum-containing clusters, followed by a second reduction to non-valent platinum-containing clusters. researchgate.net This demonstrates the utility of LC-MS in elucidating the reaction mechanisms at the molecular level during the formation of nanomaterials from chloroplatinic acid.

While LC-MS is more commonly applied to the analysis of organic and biological molecules, its application in the study of inorganic species and reaction pathways, as in the case of chloroplatinic acid reduction, highlights its versatility in materials science research.

Interactive Data Table: Application of LC-MS in Chloroplatinic Acid Research

| Technique | Specific Application | Research Findings | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Investigation of the pre-nucleation and nucleation process in platinum nanoparticle synthesis from chloroplatinic acid. | Elucidation of a two-step reduction process of H₂PtCl₆ to Pt(II) and then to Pt(0) clusters. | researchgate.net |

Surface Sensitive Techniques (X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable in the study of catalysts and nanomaterials derived from chloroplatinic acid, as the surface properties of these materials are often critical to their performance.

When chloroplatinic acid is used as a precursor to synthesize platinum nanoparticles or to deposit platinum on a support material, XPS can be used to determine the oxidation state of the platinum on the surface. The Pt 4f region of the XPS spectrum is characteristic of the platinum oxidation state. For example, metallic platinum (Pt(0)) exhibits a characteristic doublet in the Pt 4f spectrum at binding energies of approximately 71.8 eV (Pt 4f₇/₂) and 75.1 eV (Pt 4f₅/₂). researchgate.net In contrast, oxidized platinum species, such as Pt(II) and Pt(IV), show peaks at higher binding energies.

XPS studies have been conducted on the interaction of aqueous solutions of H₂PtCl₆ with sulfide (B99878) minerals. These studies showed that initially, Pt(IV) chloride complexes adsorb onto the mineral surface, followed by the reduction of Pt(IV) to Pt(II) and the substitution of chloride ions with sulfide groups. mdpi.com This detailed surface chemical information provided by XPS is crucial for understanding the mechanisms of platinum deposition and the nature of the resulting surface species.

Interactive Data Table: XPS Analysis of Platinum Species

| Platinum Species | Typical Pt 4f₇/₂ Binding Energy (eV) | Context of Observation | Reference |

|---|---|---|---|

| Pt(0) | ~71.5 - 71.8 | Metallic platinum nanoparticles. | researchgate.netmdpi.com |

| Pt(II) | ~72.0 - 73.0 | Intermediate species during reduction of Pt(IV); Pt-oxide or Pt-sulfide species. | researchgate.netmdpi.com |

| Pt(IV) | ~74.1 - 75.2 | Adsorbed Pt(IV) complexes from H₂PtCl₆ solution. | mdpi.com |

Particle Sizing and Zeta Potential Measurements (Dynamic Light Scattering)

Dynamic Light Scattering (DLS) , also known as photon correlation spectroscopy, is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. When chloroplatinic acid is used to synthesize platinum nanoparticles in a colloidal suspension, DLS is a key analytical tool for characterizing the resulting nanoparticles.

The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined. DLS is frequently used to assess the average particle size and the polydispersity index (a measure of the width of the particle size distribution) of platinum nanoparticle suspensions.

Zeta Potential Measurement is often performed using the same instrumentation as DLS and is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. The zeta potential is a key indicator of the stability of a colloidal dispersion. Nanoparticles with a high absolute zeta potential (either positive or negative) will repel each other, leading to a stable, non-aggregating suspension. Conversely, a low zeta potential can lead to particle aggregation and instability of the colloid. In the synthesis of platinum nanoparticles from chloroplatinic acid, the zeta potential is measured to assess the stability of the nanoparticle suspension, which is crucial for many of its applications.

Interactive Data Table: DLS and Zeta Potential Measurements

| Technique | Parameter Measured | Significance in Platinum Nanoparticle Characterization | Reference |

|---|---|---|---|

| Dynamic Light Scattering (DLS) | Hydrodynamic radius, particle size distribution. | Determines the average size and size heterogeneity of the synthesized nanoparticles in suspension. | google.commdpi.com |

| Zeta Potential Measurement | Surface charge of particles. | Indicates the stability of the colloidal suspension; high absolute values suggest good stability against aggregation. | google.com |

Computational and Theoretical Studies on Chloroplatinic Acid Hydrate Systems

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reactivity and electronic structure of systems involving chloroplatinic acid. These computational methods provide insights into reaction mechanisms at the atomic level, which are often difficult to probe experimentally.